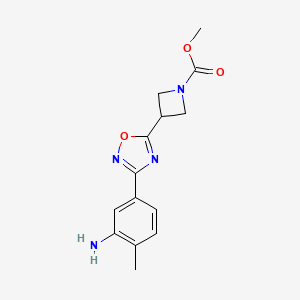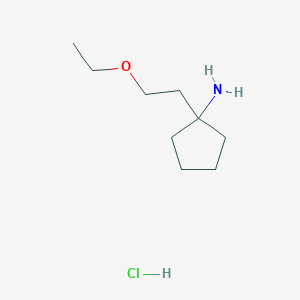
1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride
Übersicht
Beschreibung
1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride is an organic compound with the molecular formula C9H20ClNO . It appears as a powder .
Molecular Structure Analysis
The InChI code for 1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride is1S/C9H19NO.ClH/c1-2-11-8-7-9(10)5-3-4-6-9;/h2-8,10H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride has a molecular weight of 193.72 . It is a powder that is stored at room temperature .Relevant Papers The search results do not provide any peer-reviewed papers related to 1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- 1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride plays a role in the synthesis and structural analysis of complex organic compounds. A study demonstrated its use in the preparation of saturated or partially saturated cyclopentane-and cyclohexane[b]pyrrolo[1,2-a][3,1]benzoxazine isomers, with the steric structures of these compounds elucidated using NMR and X-ray measurements (Virág et al., 1998).
Kinetics and Mechanism Studies
- The compound has been used in studies exploring the kinetics and mechanism of hydrolysis in alkaline solutions. One example is the investigation of cyclopentolate hydrochloride's hydrolysis, providing insights into the degradation process and the influence of pH, buffers, and temperature (Roy, 1995).
Anticonvulsant Activity
- In pharmacological research, derivatives of 1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride have been synthesized and studied for their anticonvulsant activity. This demonstrates its potential application in the development of new therapeutic agents (Arustamyan et al., 2019).
Catalytic and Chemical Reactions
- The compound has been utilized in studies focused on catalytic and chemical reactions. For instance, its role in the synthesis of various cyclopentane derivatives and their subsequent applications in different chemical reactions has been examined (Grob & Krasnobajew, 1964).
Cytotoxic Activity
- A series of derivatives based on 1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride have been synthesized and shown to possess cytotoxic activity toward human cancer cell lines. This suggests its potential application in cancer research and therapy (Chen et al., 1994).
Chiral Synthesis and Stereochemistry
- The compound has been involved in the synthesis of chiral molecules, such as in the preparation of new C2-symmetric trans-1,2-bis(2-aminophenyl)cyclopentanes, which were synthesized in optically pure forms. This highlights its use in stereochemistry and the synthesis of enantiomerically pure compounds (Yang et al., 2000).
Eigenschaften
IUPAC Name |
1-(2-ethoxyethyl)cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-2-11-8-7-9(10)5-3-4-6-9;/h2-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLHZNXSSYBFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1(CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyethyl)cyclopentan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid](/img/structure/B1433023.png)
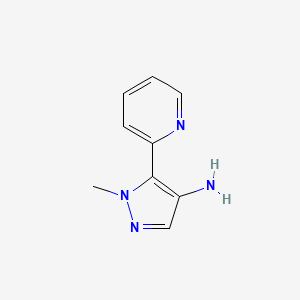
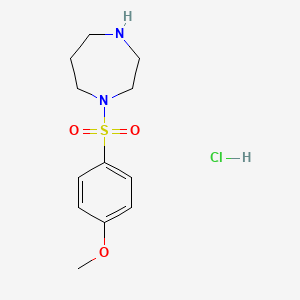
![1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1433027.png)
![2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1433028.png)
![4-[(4-Methoxyphenyl)methyl]azetidin-2-one](/img/structure/B1433029.png)
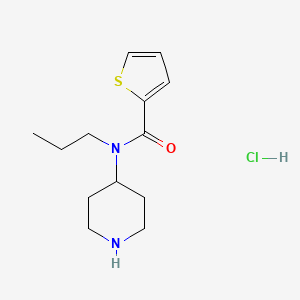

![1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine](/img/structure/B1433036.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol](/img/structure/B1433037.png)

